molecular formula C9H7ClN2O B13144134 5-Chloro-1-methylquinoxalin-2(1H)-one

5-Chloro-1-methylquinoxalin-2(1H)-one

Cat. No.: B13144134
M. Wt: 194.62 g/mol
InChI Key: UDWJEIOYIBPCLA-UHFFFAOYSA-N
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Description

5-Chloro-1-methylquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of a chlorine atom and a methyl group on the quinoxaline ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methylquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-chloroaniline with methylglyoxal under acidic conditions, followed by cyclization to form the quinoxaline ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methylquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxalines.

    Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-methylquinoxalin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-1-methylquinoxalin-2(1H)-one depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects.

    Chemical Reactions: The presence of the chlorine atom and the methyl group can influence the reactivity of the quinoxaline ring, affecting the compound’s behavior in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    5-Chloroquinoxalin-2(1H)-one: Lacks the methyl group, which can affect its chemical and biological properties.

    1-Methylquinoxalin-2(1H)-one: Lacks the chlorine atom, leading to different reactivity and biological activity.

    Quinoxalin-2(1H)-one: The parent compound without any substituents, serving as a reference for understanding the effects of the chlorine and methyl groups.

Uniqueness

5-Chloro-1-methylquinoxalin-2(1H)-one is unique due to the combined presence of the chlorine atom and the methyl group, which can enhance its reactivity and biological activity compared to its unsubstituted counterparts.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

5-chloro-1-methylquinoxalin-2-one

InChI

InChI=1S/C9H7ClN2O/c1-12-7-4-2-3-6(10)9(7)11-5-8(12)13/h2-5H,1H3

InChI Key

UDWJEIOYIBPCLA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)Cl)N=CC1=O

Origin of Product

United States

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